Ortho‑Fluorine Lowers Lipophilicity Relative to Para‑Fluoro Isomer – Computed LogP Comparison
The ortho‑fluorine in 1‑(2‑fluorobenzoyl)azetidin‑3‑amine reduces lipophilicity compared with the para‑substituted isomer. PubChem‑computed XLogP3‑AA for the target compound is 0.4 [1], while the analogue 1‑(4‑fluorobenzoyl)azetidin‑3‑amine (CAS 1340197‑90‑1) yields a computed XLogP3‑AA of 0.7 [2]. Lower logP translates to better aqueous solubility and potentially lower non‑specific protein binding, desirable attributes in early‑stage fragment‑based or HTS campaigns.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 1‑(4‑Fluorobenzoyl)azetidin‑3‑amine: 0.7 |
| Quantified Difference | ΔlogP = –0.3 (43 % lower lipophilicity) |
| Conditions | PubChem XLogP3 3.0 algorithm (computational prediction) |
Why This Matters
Reduced logP can improve aqueous solubility and decrease promiscuous binding, making the 2‑fluoro isomer a more attractive starting point for optimisation of oral or CNS‑exposed candidates.
- [1] PubChem Compound Summary CID 63755092, 1‑(2‑Fluorobenzoyl)azetidin‑3‑amine. National Library of Medicine. View Source
- [2] PubChem Compound Summary CID 53425246, 1‑(4‑Fluorobenzoyl)azetidin‑3‑amine. National Library of Medicine. View Source
